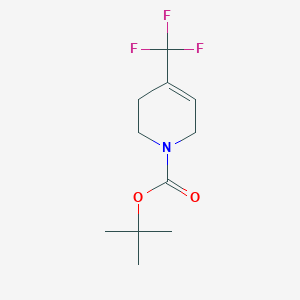

tert-butyl 4-(Trifluoromethyl)-5,6-dihydropyridine-1(2H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of flow microreactor systems . These systems have been used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve radical trifluoromethylation . This process involves the trifluoromethylation of carbon-centered radical intermediates . Another reaction involves the chlorination of tert-butyl esters with PCl3, generating acid chlorides .Applications De Recherche Scientifique

Synthesis of Anticancer Drug Intermediates

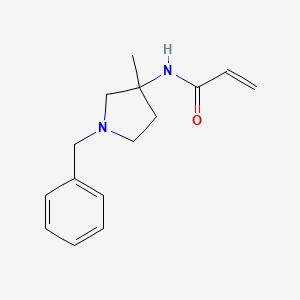

Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is identified as a crucial intermediate for the synthesis of small molecule anticancer drugs. A study presented a high-yield synthetic method for this compound, highlighting its potential in developing treatments for diseases with dysfunctional PI3K/AKT/mTOR signaling pathways, a common issue in cancerous cells (Zhang et al., 2018).

Catalytic Applications in Organic Synthesis

A novel tert-butylating reagent, TriAT-tBu, has been developed for the tert-butylation of alcohols and carboxylic acids. This reagent provides a method to introduce tert-butyl ethers and esters under mild conditions, expanding the toolkit for modifying organic molecules for various applications, including pharmaceutical synthesis (Yamada et al., 2016).

Structural and Mechanistic Studies

X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate have provided insights into the molecular packing and hydrogen bonding patterns of this class of compounds. Such studies are essential for understanding the physical properties and reactivity of organic compounds, with implications for drug design and material science (Didierjean et al., 2004).

Reactivity and Transformation Studies

Research on the reactivity of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate with various reagents has led to the development of novel synthetic routes and compounds. For instance, its reaction with maleic anhydride and subsequent transformations showcase the versatility of this compound in synthesizing complex molecules for potential therapeutic applications (Moskalenko & Boev, 2014).

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 4-(trifluoromethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3NO2/c1-10(2,3)17-9(16)15-6-4-8(5-7-15)11(12,13)14/h4H,5-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGCURJSUUAGIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4-(Trifluoromethyl)-5,6-dihydropyridine-1(2H)-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Chloro-3-nitrophenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate](/img/structure/B2820666.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B2820667.png)

![(E)-4-(Dimethylamino)-N-[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]but-2-enamide](/img/structure/B2820670.png)

![6-(4-Chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2820674.png)

![3,4-dichloro-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2820681.png)

![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2820683.png)

![N-(4-fluorobenzyl)-5-isobutyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2820684.png)

![6-Amino-4-(4-hydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2820686.png)